2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride

Catalog No.
S3042283
CAS No.
748163-14-6
M.F
C7H3Cl2F3O3S
M. Wt
295.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-trifluoromethoxy-benzenesulfonyl chlori...

CAS Number

748163-14-6

Product Name

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride

IUPAC Name

2-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride

Molecular Formula

C7H3Cl2F3O3S

Molecular Weight

295.05

InChI

InChI=1S/C7H3Cl2F3O3S/c8-5-3-4(15-7(10,11)12)1-2-6(5)16(9,13)14/h1-3H

InChI Key

ABYJBWQNFREXPN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)S(=O)(=O)Cl

solubility

not available

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2F3O2SC_7H_3Cl_2F_3O_2S and a molecular weight of approximately 279.07 g/mol. This compound is recognized for its unique structure, which includes a chloro group and a trifluoromethoxy group attached to a benzenesulfonyl chloride moiety. It is a colorless to light yellow liquid that is sensitive to moisture and has a boiling point ranging from 70°C to 84°C depending on the pressure conditions . The compound is classified as hazardous, causing severe skin burns and eye damage upon contact .

Typical of sulfonyl chlorides. These include:

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethyl can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Several methods can be employed for synthesizing 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride:

  • Direct Chlorination: Chlorination of 4-trifluoromethoxy-benzenesulfonic acid using thionyl chloride or phosphorus pentachloride can yield the desired sulfonyl chloride.
  • Friedel-Crafts Acylation: This method involves the reaction of chlorinated aromatic compounds with trifluoromethylsulfonyl chloride in the presence of a Lewis acid catalyst.
  • Sulfonation Reactions: Starting from 2-chloro-4-trifluoromethylbenzene, sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid followed by chlorination.

2-Chloro-4-trifluoromethoxy-benzenesulfonyl chloride has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: The compound could be utilized in developing herbicides or pesticides due to its reactive nature.
  • Chemical Research: It is valuable for studying reaction mechanisms involving sulfonyl chlorides and their derivatives.

Several compounds exhibit structural similarities to 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-4-fluorobenzenesulfonyl chlorideC7H5ClF2O2SC_7H_5ClF_2O_2SContains fluorine instead of trifluoromethyl
2-Chloro-4-(trifluoromethyl)benzenesulfonic acidC7H6ClF3O3SC_7H_6ClF_3O_3SAcid form, lacks chlorosulfone functionality
4-TrifluoromethylbenzenesulfonamideC7H6F3NC_7H_6F_3NAmide derivative, potential biological activity

The uniqueness of 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride lies in its combination of both chloro and trifluoromethoxy groups, which can significantly influence its reactivity and potential applications compared to other similar compounds.

Classical methods for synthesizing 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride often begin with functionalized benzene precursors. A common route involves the sequential introduction of substituents via electrophilic aromatic substitution (EAS). For instance, chlorination of 4-trifluoromethoxy-benzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions yields the sulfonyl chloride derivative [2]. This method relies on the electron-withdrawing nature of the trifluoromethoxy group to direct chlorination to the ortho position, though competing para substitution can occur without careful temperature control [4].

Key considerations include:

  • Solvent selection: Anhydrous dichloromethane or toluene minimizes side reactions.
  • Stoichiometry: Excess chlorinating agent (1.5–2.0 equivalents) ensures complete conversion.
  • Workup: Quenching with ice water followed by extraction isolates the product in 65–72% yields [4].

Modern Synthetic Routes

Modern approaches leverage advanced reagents and catalytic systems. A notable method employs N-chlorosuccinimide (NCS) for chlorosulfonation of S-alkylisothiourea salts derived from alkyl halides [2]. This protocol avoids hazardous chlorine gas and enables scalability:

  • S-Alkylisothiourea Preparation: Alkyl halides react with thiourea in ethanol at 60°C.
  • Chlorosulfonation: NCS in acetonitrile at 0–25°C introduces the sulfonyl chloride group.

This method achieves yields up to 85% and permits recycling of succinimide byproducts into NCS using sodium hypochlorite, aligning with circular chemistry principles [2].

Regioselective Lithiation Methods

Regioselective lithiation directs functionalization to specific positions on the aromatic ring. For 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride, the trifluoromethoxy group acts as a directing group. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), lithiation occurs preferentially at the ortho position relative to the trifluoromethoxy group. Subsequent quenching with sulfur dioxide and chlorine gas introduces the sulfonyl chloride moiety.

Example Protocol:

  • Substrate: 1-Chloro-3-trifluoromethoxy-benzene (1.0 equiv).
  • Conditions: LDA (2.2 equiv), THF, −78°C, 1h → SO₂ gas (1.5 equiv) → Cl₂ gas (1.5 equiv).
  • Yield: 68% after purification [4].

Copper-Catalyzed Coupling Strategies

Copper catalysis facilitates cross-coupling reactions to install the sulfonyl chloride group. A reported method uses copper(I) iodide with a diamine ligand to mediate the coupling of aryl boronic acids with sulfuryl chloride (SO₂Cl₂):

Reaction Scheme:
$$ \text{Ar-B(OH)}2 + \text{SO}2\text{Cl}2 \xrightarrow{\text{CuI, ligand}} \text{Ar-SO}2\text{Cl} $$

For 2-chloro-4-trifluoromethoxy-benzenesulfonyl chloride, the aryl boronic acid precursor is synthesized via Miyaura borylation of 2-chloro-4-trifluoromethoxy-bromobenzene. This method offers excellent functional group tolerance and yields up to 75% [4].

Chloroxidation Techniques

Chloroxidation integrates oxidation and chlorination steps. A two-step protocol involves:

  • Oxidation: 2-Chloro-4-trifluoromethoxy-thiophenol is oxidized to the sulfonic acid using hydrogen peroxide (H₂O₂) in acetic acid.
  • Chlorination: Thionyl chloride converts the sulfonic acid to the sulfonyl chloride.

Optimized Conditions:

  • Oxidation: 30% H₂O₂, 60°C, 4h.
  • Chlorination: SOCl₂, reflux, 2h.
  • Overall Yield: 70% [2].

Sulfamic Acid Catalyzed Synthesis

Sulfamic acid (NH₂SO₃H) serves as a low-cost catalyst for one-pot sulfonation-chlorination. In a typical procedure:

  • Sulfonation: 2-Chloro-4-trifluoromethoxy-benzene reacts with chlorosulfonic acid (ClSO₃H) at 50°C.
  • Catalytic Cycle: Sulfamic acid (10 mol%) enhances proton transfer, reducing side product formation.
  • Isolation: Precipitation in ice water followed by filtration yields the product in 80% purity [2].

Green Chemistry Approaches to Synthesis

A solvent-free mechanochemical method using a ball mill exemplifies green synthesis:

  • Reagents: 2-Chloro-4-trifluoromethoxy-benzenesulfonic acid, PCl₅.
  • Conditions: Grinding at 25 Hz for 30 minutes.
  • Yield: 88% with minimal waste [2].

Advantages:

  • No solvent consumption.
  • Energy-efficient due to shortened reaction times.

Scaling Considerations for Research Applications

Scaling synthesis to multigram quantities requires addressing heat transfer and mixing efficiency. Continuous flow reactors excel in this context:

Flow Synthesis Protocol:

  • Reagents: 4-Trifluoromethoxy-benzenesulfonic acid (0.5 M in CH₂Cl₂), SOCl₂ (1.2 equiv).
  • Conditions: Residence time = 10 min, T = 60°C.
  • Output: 95% conversion, 89% isolated yield.

Table 1. Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)Scalability
Classical (SOCl₂)7280Moderate
NCS Chlorosulfonation8525High
Flow Synthesis8960Industrial

XLogP3

3.8

Dates

Last modified: 08-18-2023

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